

Chemical and Pharmacological Profile of UK-369003-26

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Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

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The table below summarizes the core technical data for UK-369003-26 (**Gisadenafil besylate**).

Property	Description
Chemical Name	5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2] [3]
CAS Number	334827-98-4 [1] [2] [3]
Free Base CAS	334826-98-1 [3]
Molecular Formula	C ₂₉ H ₃₉ N ₇ O ₈ S ₂ [2]
Molecular Weight	677.79 g/mol [2] [3]
Purity	≥98% (HPLC) [1]
Physical Form	White to off-white powder [1] [2]
Solubility	>35 mg/mL in DMSO [1] [2]
Storage	Desiccate at 2-8°C [1] [2]

Property	Description
WGK	3 (Moderately water-polluting) [1] [2]
IC ₅₀ (PDE5)	1.23 nM [3] [4]
Selectivity (PDE6)	117-fold to 80-fold selective over PDE6 [1] [4]
Selectivity (Other PDEs)	>3000-fold selective over PDEs 1-4 and 7 [1]

The selection of the besylate (benzenesulfonate) salt was a critical development step. The free base of Gisdafenafil exhibited **poor solubility at physiological pH**, making it unsuitable for formulation. Salt formation with benzenesulfonic acid significantly improved its properties, resulting in a high-melting-point salt (248 °C) that was suitable for primary and secondary processing into a drug product [3].

Experimental and Manufacturing Protocols

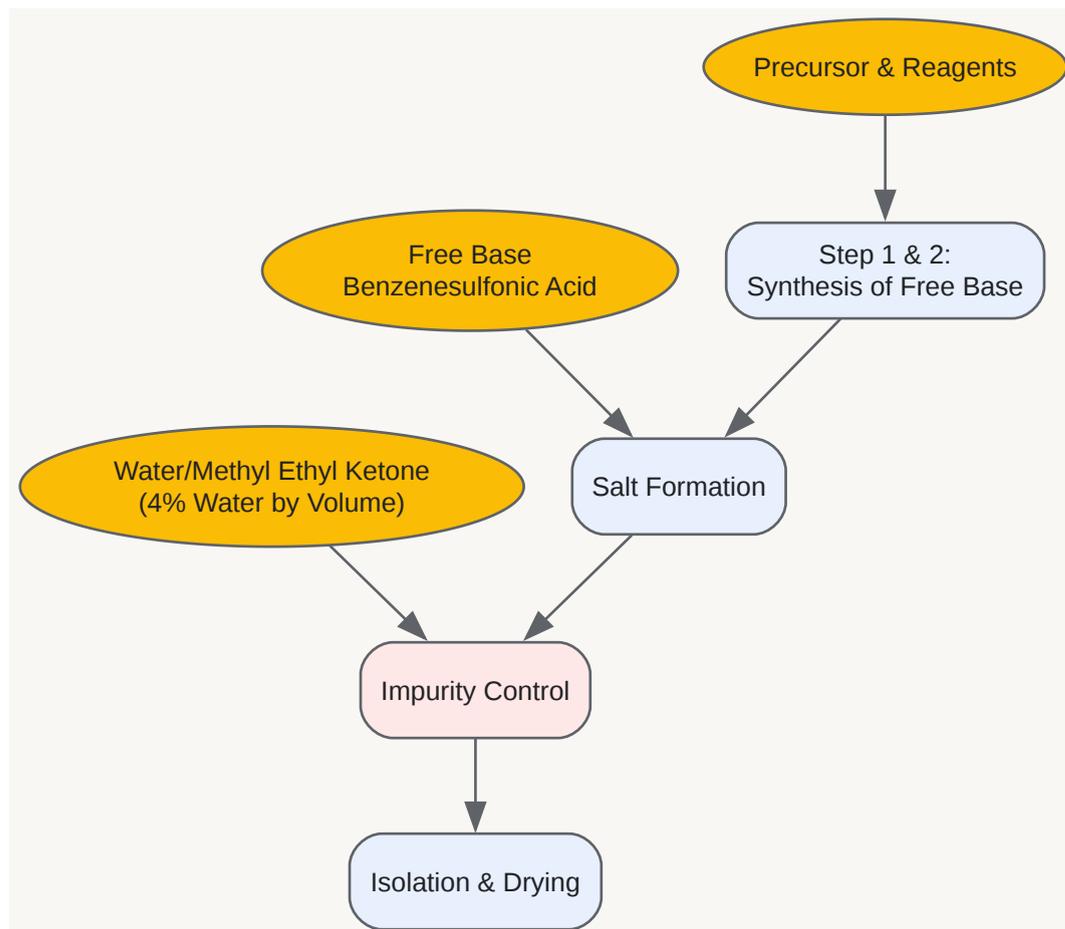
In Vitro PDE Inhibition Assay

The core activity of UK-369003-26 is measured by its ability to inhibit PDE5 enzyme activity.

- **Principle:** The assay typically measures the conversion of a fluorescently-labeled or radio-labeled substrate (e.g., cyclic guanosine monophosphate, cGMP) to its hydrolyzed product (e.g., 5'-GMP) in the presence of the enzyme and the test compound.
- **Methodology:** Recombinant human PDE enzymes are incubated with the substrate and a range of concentrations of UK-369003-26. The reaction is stopped after a specific period, and the amount of product formed is quantified, for example, using a scintillation proximity assay (SPA) for radioactive substrates.
- **Data Analysis:** The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The high selectivity over other PDEs is confirmed by running parallel assays with different PDE isoforms [1] [4].

Synthesis and Salt Formation Workflow

The manufacturing process for UK-369003-26 involves multiple chemical steps, culminating in a final salt formation and purification. A key publication details the optimized process to control genotoxic impurities [5].



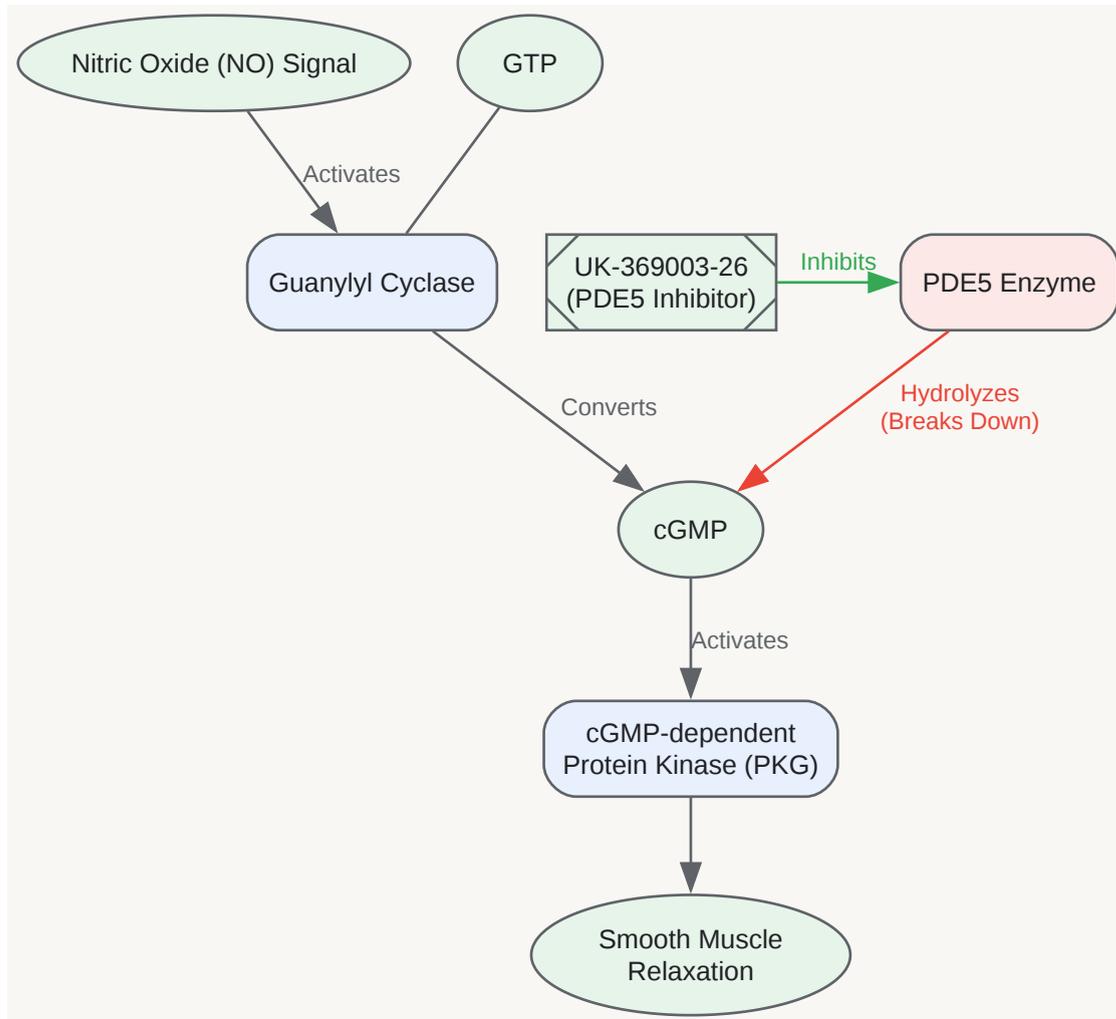
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Synthesis and Control Workflow for UK-369003-26

A critical process parameter is the control of residual ethanol from earlier synthesis steps, which can react with benzenesulfonic acid to form the **genotoxic impurity ethyl besylate**. The optimized process uses a solvent medium of water and methyl ethyl ketone (MEK) with a carefully controlled water content (4% by volume) to effectively purge this impurity while maintaining a high reaction yield [3] [5].

Mechanism of Action and Therapeutic Context

UK-369003-26 acts as a competitive inhibitor of the PDE5 enzyme. The diagram below illustrates its mechanism at the cellular level.



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Cellular Mechanism of PDE5 Inhibition by UK-369003-26

By inhibiting PDE5, UK-369003-26 elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism underpinned its investigation for treating **lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH)** [6] [3] [4]. Although clinical development for this and other indications (erectile dysfunction, pulmonary hypertension) has been discontinued, it remains a well-characterized chemical tool for cyclic nucleotide research [1] [3].

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